1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea
Description
1-(2,3-Dihydro-1H-inden-5-yl)-3-phenylurea (CAS: 289474-56-2) is a substituted urea derivative featuring a dihydroindenyl moiety linked to a phenylurea group . Urea derivatives are known for diverse biological activities, including antimicrobial, enzyme inhibition, and receptor modulation. This compound’s dihydroindenyl group may influence its physicochemical properties, such as lipophilicity and stability, compared to simpler arylureas.
Properties
CAS No. |
289474-56-2 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea |
InChI |
InChI=1S/C16H16N2O/c19-16(17-14-7-2-1-3-8-14)18-15-10-9-12-5-4-6-13(12)11-15/h1-3,7-11H,4-6H2,(H2,17,18,19) |
InChI Key |
FQDYPIVYGMFAGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
2,3-dihydro-1H-indene-5-amine+phenyl isocyanate→1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or indane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indane and phenyl moieties.
Reduction: Reduced forms of the urea group, potentially leading to amines.
Substitution: Substituted derivatives with various functional groups replacing the phenyl or indane moieties.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Functional Group Variations: Urea vs. Cathinone Derivatives
Compound A: 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone)
- Structure: Cathinone backbone with a ketone, pyrrolidine, and dihydroindenyl group.
- Applications: Novel psychoactive substance (NPS) marketed as "indapyrophenidone" .
- Key Differences: The ketone and pyrrolidine substituents confer stimulant properties typical of cathinones, unlike the urea group in the target compound. Characterized via GC-MS, NMR, and X-ray crystallography .
Compound B : 1-(2,3-Dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI)
- Structure: Cathinone with a butanone chain and dihydroindenyl group.
- Applications: Sold as "5-PPDI," another NPS with stimulant effects .
- Key Differences: Longer alkyl chain (butanone vs. ethanone) may enhance lipophilicity and CNS penetration compared to indapyrophenidone .
Comparison with Target Compound :
- Functional Groups: The urea moiety in 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea replaces the cathinone ketone, likely reducing psychoactivity and altering receptor interactions.
- Biological Activity : Urea derivatives often exhibit antimicrobial or enzyme-inhibitory roles (e.g., triclocarban, see Section 2.3) rather than stimulant effects .
Substituent Variations on the Aromatic Core
Compound C : 1-(3,4-Dichlorophenyl)-3-phenylurea (Triclocarban)
- Structure : Dichlorophenyl-substituted urea.
- Applications : Antimicrobial agent in cosmetics and plastics .
- Key Differences :
Compound D : 5-Chloro-2,3-dihydro-1H-inden-1-one
Backbone Modifications: Urea vs. Amide Derivatives
Compound E : N-(2,3-Dihydro-1H-inden-5-yl)-3-(pyrrolidin-1-yl)propanamide
- Structure : Amide-linked pyrrolidine and dihydroindenyl groups.
- Pyrrolidine substitution may influence pharmacokinetics differently than phenylurea groups.
Compound F: 3-[3-(Dimethylamino)propyl]-1-phenylurea
- Structure: Urea with a dimethylaminopropyl chain.
- Properties: Unknown toxicological profile but structurally simpler than the target compound .
- Key Differences: The dimethylaminopropyl group introduces basicity, affecting solubility and receptor binding compared to the dihydroindenyl group.
Comparative Data Table
Biological Activity
1-(2,3-Dihydro-1H-inden-5-yl)-3-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea typically involves the reaction of 2,3-dihydroindene derivatives with phenyl isocyanate. The resulting compound is characterized by various spectroscopic methods, including NMR and mass spectrometry.
Anticancer Activity
Research indicates that compounds related to 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea exhibit significant anticancer properties. For instance, a study evaluating similar compounds found notable antiproliferative activity against HeLa and C6 cell lines using the BrdU proliferation ELISA assay. The most active derivatives showed IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3f | HeLa | 0.85 |
| 3g | C6 | 0.90 |
These findings suggest that structural modifications can enhance the anticancer efficacy of urea derivatives.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. A study on diarylureas demonstrated that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial enzymes critical for cell wall synthesis .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound 1 | E. coli | 12.5 |
| Compound 2 | S. aureus | 6.25 |
The biological activity of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea can be attributed to its ability to interact with specific molecular targets. It is proposed to act as an inhibitor of various enzymes involved in cancer cell proliferation and microbial resistance pathways. The presence of both the indene and phenyl groups enhances its binding affinity to these targets .
Case Study 1: Anticancer Efficacy
In a preclinical model, a derivative similar to 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylurea was tested for its ability to induce apoptosis in cancer cells. The study reported a significant reduction in tumor size in treated mice compared to controls, indicating strong in vivo anticancer potential .
Case Study 2: Antimicrobial Resistance
A series of diarylureas were tested against antibiotic-resistant strains of Staphylococcus aureus. The results showed that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, suggesting their potential use in treating infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
